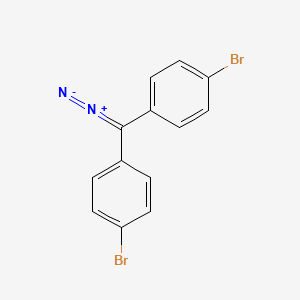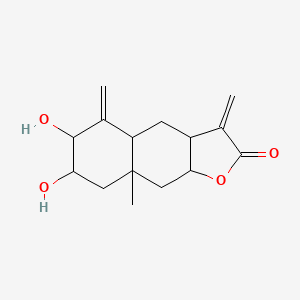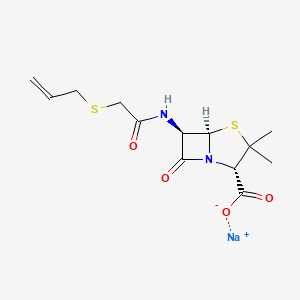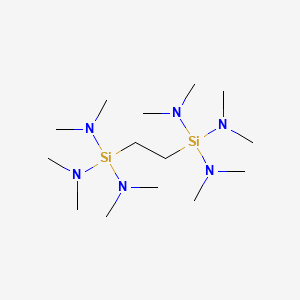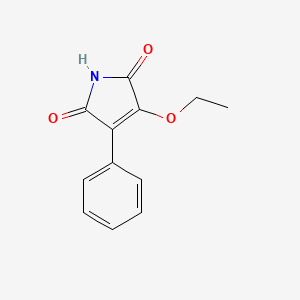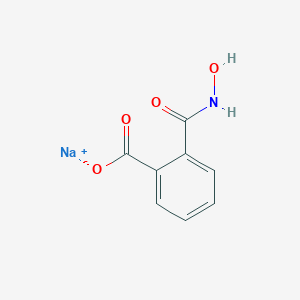
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt typically involves the reaction of benzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the sodium salt of the compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of benzoic acid to its hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: The parent compound with similar aromatic properties.
Sodium benzoate: A common preservative with antimicrobial properties.
Hydroxybenzoic acids: Compounds with hydroxyl groups attached to the aromatic ring.
Uniqueness
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
21239-15-6 |
|---|---|
Formule moléculaire |
C8H6NNaO4 |
Poids moléculaire |
203.13 g/mol |
Nom IUPAC |
sodium;2-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C8H7NO4.Na/c10-7(9-13)5-3-1-2-4-6(5)8(11)12;/h1-4,13H,(H,9,10)(H,11,12);/q;+1/p-1 |
Clé InChI |
CNXXXVUQLXJPHZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

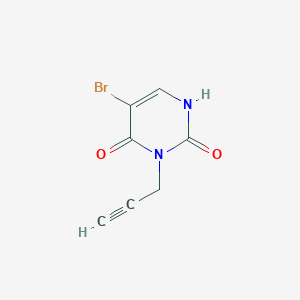
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
